2-Phényl-2-imidazoline

Vue d'ensemble

Description

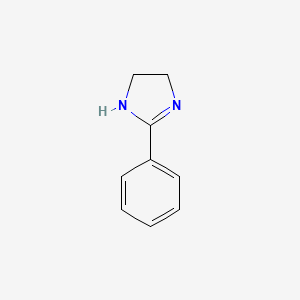

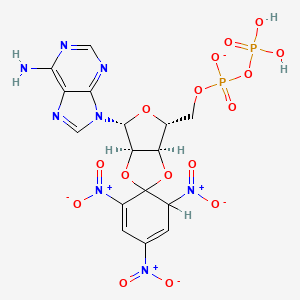

2-Phenyl-2-imidazoline, also known as 2-Phenyl-2-imidazoline, is a useful research compound. Its molecular formula is C9H10N2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Phenyl-2-imidazoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54747. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Phenyl-2-imidazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyl-2-imidazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Catalyseur de conversion de biomasse

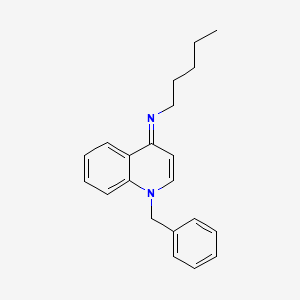

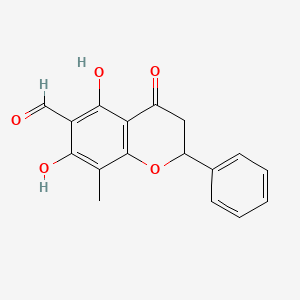

2-Phényl-2-imidazoline : a été utilisé comme catalyseur dans la conversion du glucose en acide lévulinique, un produit chimique de plateforme important {svg_1}. Ce processus fait partie du domaine plus large de la conversion de la biomasse, visant à créer des sources durables et renouvelables de produits chimiques qui sont traditionnellement dérivés des combustibles fossiles. L'utilisation de catalyseurs à base de liquide ionique This compound a démontré une efficacité significative dans cette conversion, offrant une voie prometteuse pour la production de produits chimiques bio-sourcés.

Activité biologique

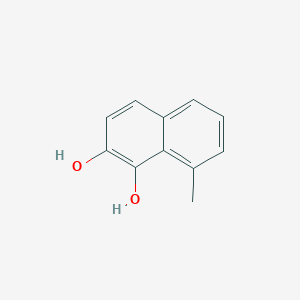

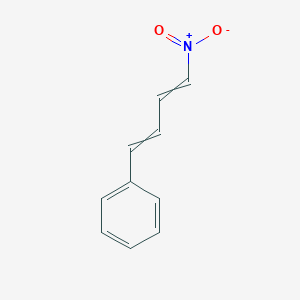

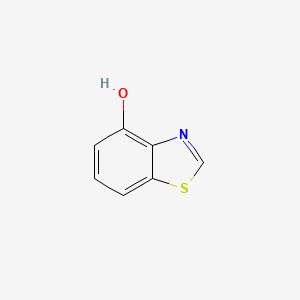

Les dérivés de l'imidazoline, y compris la This compound, ont montré une large gamme d'activités biologiques {svg_2}. Ces composés ont été étudiés pour leur efficacité thérapeutique potentielle dans le traitement de divers troubles tels que l'hypertension, l'hyperglycémie, et même les maladies neurodégénératives comme la maladie de Parkinson et la maladie d'Alzheimer. L'importance pharmacologique de la This compound et de ses dérivés témoigne de leur polyvalence et de leur importance en chimie médicinale.

Organocatalyse

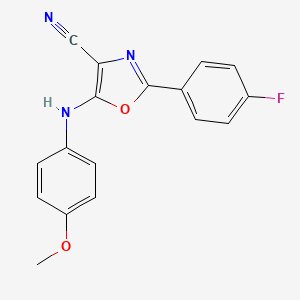

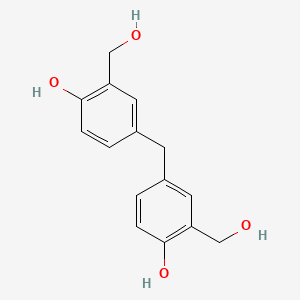

Les imidazolines chirales sont largement utilisées comme organocatalyseurs dans la synthèse d'une large gamme de molécules organiques naturelles et synthétiques {svg_3}. La This compound peut être utilisée à cette fin, facilitant diverses réactions chimiques grâce à ses propriétés structurales uniques et à la présence d'atomes d'azote, qui sont essentiels pour l'activité catalytique.

Synthèse des imidazoles

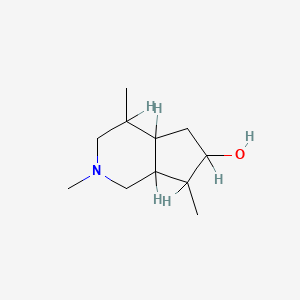

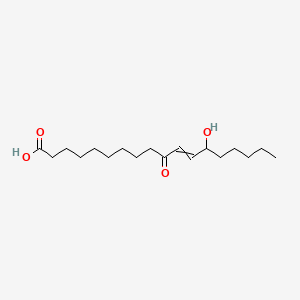

This compound : joue un rôle dans la synthèse des imidazoles, qui sont des composants cruciaux dans une variété de molécules fonctionnelles utilisées dans les applications quotidiennes {svg_4}. La capacité à créer des imidazoles substitués avec un contrôle régiosélectif est essentielle au développement de produits pharmaceutiques et de biomolécules, ce qui fait de la This compound un réactif précieux en synthèse organique.

Applications en synthèse chimique

En tant que catalyseur, la This compound a été appliquée dans des processus spécifiques de synthèse chimique tels que la N-arylation des indoles et les réactions époxy-carbonyl {svg_5}. Ces réactions sont importantes pour la création de composés organiques complexes, et l'utilisation de la This compound améliore l'efficacité et la sélectivité de ces processus.

Synthèse de catalyseurs à base de liquides ioniques

This compound : est utilisée dans la synthèse de catalyseurs à base de liquides ioniques fonctionnalisés par des acides de Brønsted {svg_6}. Ces catalyseurs se caractérisent par leur grande stabilité thermique et leur capacité à être réutilisés plusieurs fois sans perte d'activité significative. Ils sont particulièrement efficaces dans la conversion hydrothermale de la biomasse en produits chimiques précieux, ce qui met en évidence le rôle du composé dans la chimie verte et la durabilité.

Safety and Hazards

Orientations Futures

Recent advances in the synthesis of imidazoline compounds suggest that they are key components to functional molecules used in a variety of everyday applications . Imidazoline receptors represent an emerging drug target for the treatment of neurological disorders such as pain and stroke . Therefore, more research attention is needed to translate preclinical findings to pharmacotherapies .

Mécanisme D'action

Target of Action

It is known that imidazoline derivatives can interact with specific enzymes such as cyclooxygenase-2 (cox-2) .

Mode of Action

Imidazoline derivatives, in general, are known to suppress cox-2 . This suppression can lead to a decrease in the production of prostaglandins, which are involved in inflammation and pain.

Biochemical Pathways

Given its potential interaction with cox-2, it may influence the arachidonic acid pathway, which is responsible for the production of prostaglandins .

Result of Action

Based on its potential interaction with cox-2, it may lead to a decrease in inflammation and pain by reducing the production of prostaglandins .

Analyse Biochimique

Biochemical Properties

2-Phenyl-2-imidazoline plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It acts as a catalyst in N-arylation of indoles and epoxy-carbonyl reactions . The compound’s interactions with enzymes such as cytochrome P450 and proteins involved in signal transduction pathways highlight its importance in biochemical processes. These interactions are primarily based on the compound’s ability to form hydrogen bonds and coordinate with metal ions, facilitating various biochemical reactions.

Cellular Effects

2-Phenyl-2-imidazoline has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the activity of imidazoline receptors, which play a role in regulating blood pressure and glucose metabolism . Additionally, 2-Phenyl-2-imidazoline can impact cell proliferation and apoptosis, making it a potential candidate for therapeutic applications in cancer treatment .

Molecular Mechanism

The molecular mechanism of 2-Phenyl-2-imidazoline involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to imidazoline receptors, leading to the activation of downstream signaling pathways that regulate various physiological processes . It also inhibits certain enzymes, such as monoamine oxidase, which is involved in the metabolism of neurotransmitters . These interactions result in altered gene expression and modulation of cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Phenyl-2-imidazoline change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, affecting its efficacy . Long-term studies have shown that 2-Phenyl-2-imidazoline can have sustained effects on cellular function, including prolonged activation of signaling pathways and changes in gene expression .

Dosage Effects in Animal Models

The effects of 2-Phenyl-2-imidazoline vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antihyperalgesic and neuroprotective properties . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

2-Phenyl-2-imidazoline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily by cytochrome P450 enzymes, which facilitate its oxidation and subsequent conjugation with glucuronic acid . This metabolism affects the compound’s bioavailability and activity, influencing its overall impact on cellular function.

Transport and Distribution

The transport and distribution of 2-Phenyl-2-imidazoline within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes by organic cation transporters and accumulates in tissues with high metabolic activity . Its distribution is influenced by its hydrophilic nature, which allows it to interact with various cellular components and localize in specific tissues.

Subcellular Localization

2-Phenyl-2-imidazoline is localized in specific subcellular compartments, affecting its activity and function. The compound is primarily found in the mitochondrial outer membrane, where it interacts with mitochondrial proteins and influences mitochondrial function . This subcellular localization is directed by targeting signals and post-translational modifications that guide the compound to specific organelles, enhancing its biochemical activity.

Propriétés

IUPAC Name |

2-phenyl-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5H,6-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCCAYLNRIRKDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061322 | |

| Record name | 1H-Imidazole, 4,5-dihydro-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936-49-2 | |

| Record name | 2-Phenylimidazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-2-imidazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000936492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-2-imidazoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole, 4,5-dihydro-2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole, 4,5-dihydro-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-2-imidazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-3-[[[1-(phenylmethyl)-5-tetrazolyl]methyl-(thiophen-2-ylmethyl)amino]methyl]-1H-quinolin-2-one](/img/structure/B1199903.png)

![2-[[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furanyl]-oxomethyl]amino]pentanedioic acid dimethyl ester](/img/structure/B1199904.png)